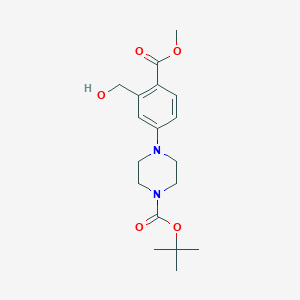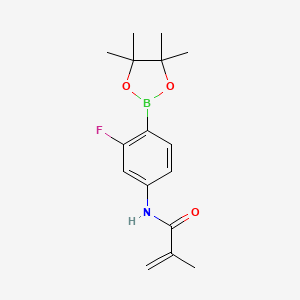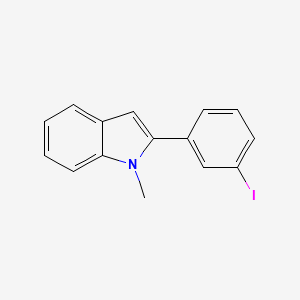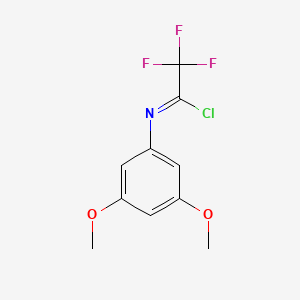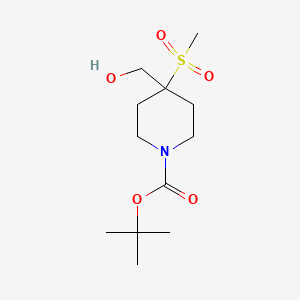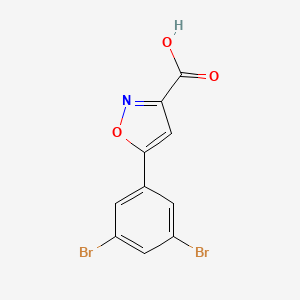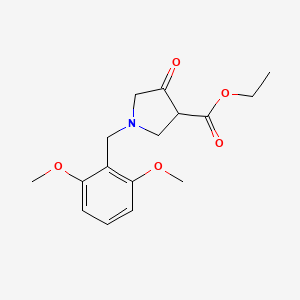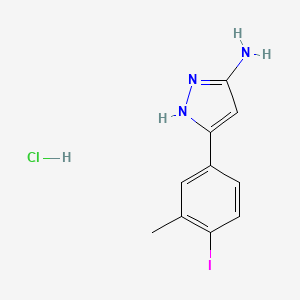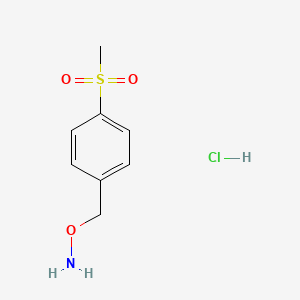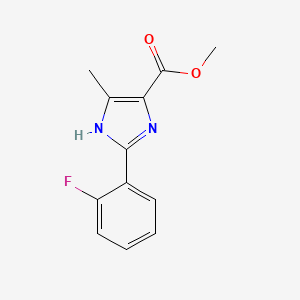![molecular formula C11H14F3O4P B15335639 Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is an organophosphorus compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further bonded to a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(trifluoromethoxy)phenyl halides under suitable conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where diethyl phosphite reacts with 2-(trifluoromethoxy)phenyl iodide in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction process .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The phosphonate ester group can be oxidized to form phosphonic acids or reduced to form phosphines.
Cross-Coupling Reactions: The phenyl ring can undergo cross-coupling reactions with various electrophiles, facilitated by palladium or nickel catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylphosphonates, while oxidation can produce phosphonic acids .
Aplicaciones Científicas De Investigación
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism by which Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The phosphonate ester group can mimic phosphate groups, enabling the compound to act as an enzyme inhibitor by binding to the active sites of enzymes involved in phosphorylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [2-(Difluoromethoxy)phenyl]phosphonate
- Diethyl [2-(Trifluoromethyl)phenyl]phosphonate
- Diethyl [2-(Trifluoromethylthio)phenyl]phosphonate
Uniqueness
Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and stability compared to other fluorinated analogs. This makes it particularly valuable in applications requiring enhanced chemical and biological stability .
Propiedades
Fórmula molecular |
C11H14F3O4P |
|---|---|
Peso molecular |
298.19 g/mol |
Nombre IUPAC |
1-diethoxyphosphoryl-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H14F3O4P/c1-3-16-19(15,17-4-2)10-8-6-5-7-9(10)18-11(12,13)14/h5-8H,3-4H2,1-2H3 |
Clave InChI |
OTUPFQSWUJTKLL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=CC=CC=C1OC(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1-[3-Nitro-5-(trifluoromethyl)phenyl]ethanamine Hydrochloride](/img/structure/B15335556.png)

